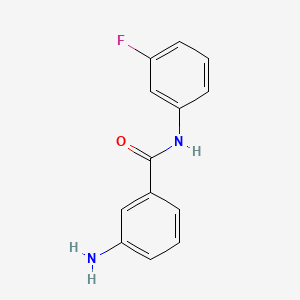

3-amino-N-(3-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

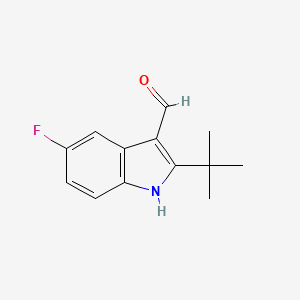

The synthesis of related fluorophenyl benzamide compounds involves various chemical reactions that offer insights into the methodologies applicable to 3-amino-N-(3-fluorophenyl)benzamide. For instance, the activation-deactivation of inter-peptide bonds induced by the position of the halogen atom in the benzene ring of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showcases the intricate balance of molecular interactions during synthesis (Moreno-Fuquen et al., 2022).

Molecular Structure Analysis

The disorder induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide highlights the complexity of its molecular structure. This phenomenon, driven by the disorder in the crystal structure, results in different modifications of the compound, illustrating the impact of molecular conformations on its physical form (Chopra & Row, 2008).

Chemical Reactions and Properties

3-amino-N-(3-fluorophenyl)benzamide's chemical properties are characterized by its reactivity in various chemical reactions. The study on solvent-free synthesis and spectral linearity of related compounds sheds light on the reactivity under different conditions, which is crucial for understanding its chemical behavior (Thirunarayanan & Sekar, 2013).

Physical Properties Analysis

Investigations into the physical properties of 3-fluoro-N-(3-fluorophenyl)benzamide, such as its occurrence of concomitant polymorphism, reveal important aspects of its stability and form. The distinct crystalline forms, influenced by molecular packing and hydrogen bonding, contribute to our understanding of its solid-state characteristics (Chopra & Row, 2008).

Scientific Research Applications

Crystallography and Molecular Structure

- Disorder-Induced Polymorphism : 3-fluoro-N-(3-fluorophenyl)benzamide exhibits concomitant polymorphism due to disorder in its crystal structure. It has two forms - the plate form (Form I) and the needle form (Form II), each crystallizing in different space groups. This polymorphism is driven by subtle variations in hydrogen bonds and weak interactions (Chopra & Row, 2008).

Pharmacology and Drug Development

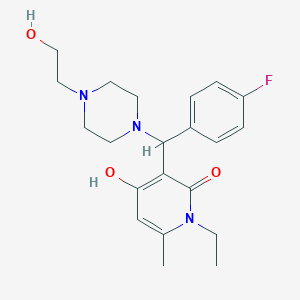

- Histone Deacetylase (HDAC) Inhibitors : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to 3-amino-N-(3-fluorophenyl)benzamide, has been identified as a potential HDAC inhibitor, showing promise in cancer treatment (Zhou et al., 2008).

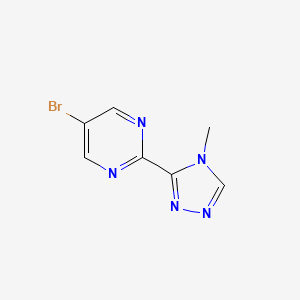

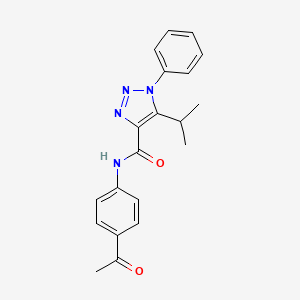

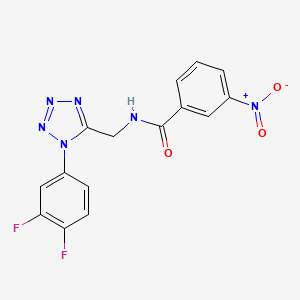

- Anti-HIV and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones, related to 3-amino-N-(3-fluorophenyl)benzamide, have been synthesized and showed potential as anti-HIV-1 and CDK2 inhibitors (Makki et al., 2014).

Synthesis and Chemical Properties

- Microwave-Assisted Fries Rearrangement : The efficient synthesis of related compounds like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through a microwave-assisted Fries rearrangement, indicating the potential for novel synthetic routes in related compounds (Moreno-Fuquen et al., 2019).

Antimicrobial and Antioxidant Activity

- Antipathogenic Activity : New thiourea derivatives structurally related to 3-amino-N-(3-fluorophenyl)benzamide demonstrated significant antipathogenic activities, particularly against biofilm-forming bacteria (Limban et al., 2011).

- Antioxidant Potential : Amino-substituted benzamide derivatives, akin to 3-amino-N-(3-fluorophenyl)benzamide, have shown potent antioxidant activities by scavenging free radicals. This was further elucidated through electrochemical oxidation mechanisms (Jovanović et al., 2020).

Molecular Imaging and Diagnosis

- Alzheimer's Disease : A compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, structurally similar to 3-amino-N-(3-fluorophenyl)benzamide, was used as a molecular imaging probe for studying serotonin receptors in Alzheimer's disease patients (Kepe et al., 2006).

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(3-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRUKPPSBDQENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-fluorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)